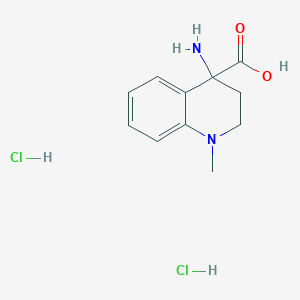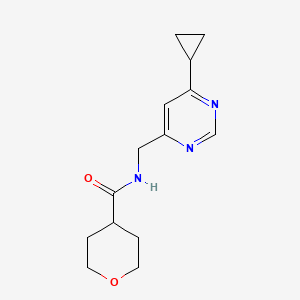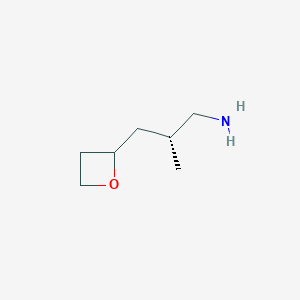
4-Amino-1-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of tetrahydroquinoline derivatives, including 4-Amino-1-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid dihydrochloride, often employs methods such as the Pictet-Spengler reaction, Bischler-Napieralski reactions, and more contemporary approaches like enyne metathesis, [2 + 2 + 2] cycloaddition, and Diels-Alder reactions. These methods facilitate the construction of the tetrahydroquinoline core and its functionalization at various positions, allowing for the synthesis of a wide range of derivatives with potential biological activities (Kotha, Deodhar, & Khedkar, 2014).
Molecular Structure Analysis
Tetrahydroquinoline derivatives exhibit a wide range of molecular configurations due to their ability to undergo various structural modifications. X-ray crystallography and NMR studies have provided insights into the stereochemistry and conformational preferences of these molecules, facilitating the understanding of their biological interactions and properties (Rudenko et al., 2012).
Chemical Reactions and Properties
The reactivity of tetrahydroquinoline derivatives is influenced by their functional groups, allowing for a variety of chemical transformations. For example, the presence of amino and carboxylic acid groups enables reactions such as decarboxylation, amide formation, and the synthesis of peptide derivatives, expanding the utility of these compounds in synthetic organic chemistry and drug development (Gopalan et al., 2011).
Physical Properties Analysis
The physical properties of tetrahydroquinoline derivatives, including solubility, melting point, and crystalline structure, are crucial for their application in medicinal chemistry. These properties can be tailored through structural modifications, enabling the optimization of drug-like characteristics for potential therapeutic agents (Yamuna et al., 2010).
Chemical Properties Analysis
Tetrahydroquinoline derivatives exhibit a range of chemical properties, including acidity/basicity, reactivity towards nucleophiles and electrophiles, and redox characteristics. These properties are essential for the interaction of these compounds with biological targets, influencing their pharmacological activity and potential as therapeutic agents (Kawashima et al., 1979).
Applications De Recherche Scientifique
Derivative Synthesis and Characterization
Researchers have explored various derivatives of tetrahydroquinoline compounds, emphasizing their structural characterization. The derivatives, such as hydrochloride of methyl ester, N-carboxy anhydride, N-acetyl derivative, and dioxopiperazine, are synthesized and characterized using methods like elemental analyses, NMR spectroscopy, optical rotation, and X-Ray diffraction, highlighting the compound's versatility in synthetic chemistry (Jansa, Macháček, & Bertolasi, 2006).
Structural Analysis and Synthesis
The compound's structural intricacies are further investigated through synthesis and molecular structure analysis. For instance, methyl tetrahydroquinoline-4-carboxylates synthesis and their structural elucidation via X-ray analysis provide insights into the compound's potential for diverse chemical applications (Rudenko et al., 2013).
Chemical Transformation and Alkaloid Synthesis
The compound also finds relevance in the synthesis of alkaloid structures and the transformation of carboxylic acids to carboxamides. Niobium pentachloride is utilized for transforming carboxylic acids to carboxamides under mild conditions, facilitating the synthesis of tetrahydroisoquinoline alkaloid structures (Nery, Ribeiro, & Lopes, 2003).
Synthesis Techniques and Molecular Diversity
Advanced synthesis techniques, such as C(sp3)-H activation/electrocyclization strategies, are employed to create dihydroisoquinolines, highlighting the compound's role in innovative synthetic methodologies and contributing to molecular diversity (Chaumontet, Piccardi, & Baudoin, 2009).
Propriétés
IUPAC Name |
4-amino-1-methyl-2,3-dihydroquinoline-4-carboxylic acid;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2.2ClH/c1-13-7-6-11(12,10(14)15)8-4-2-3-5-9(8)13;;/h2-5H,6-7,12H2,1H3,(H,14,15);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STKHDGDTKDRUOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C2=CC=CC=C21)(C(=O)O)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-1-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methylbenzamide](/img/structure/B2488666.png)
![Octahydro-1'H-spiro[1,3-dioxolane-2,6'-quinoline]](/img/structure/B2488667.png)


![N-(3-chloro-4-fluorobenzyl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2488672.png)
![4-[(2-chlorophenyl)methyl]-1-[3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2488675.png)
![2-(4-fluorophenoxy)-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2488676.png)


